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molecular formula C10H12ClN5O B1601612 2-Chloro-9-(tetrahydropyran-2-yl)adenine CAS No. 77111-77-4

2-Chloro-9-(tetrahydropyran-2-yl)adenine

Cat. No. B1601612
M. Wt: 253.69 g/mol
InChI Key: IZHATATVLOKVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067413B2

Procedure details

The product from step (i) (40 g) was dissolved in 19% (w/w)-sodium butoxide in butanol (250 ml). The reaction mixture was stirred under reflux for 6 h. The resultant suspension was cooled to rt, diluted with water and extracted with diethyl ether. The combined organic phase was washed with water, dried and concentrated in vacuo. The subtitle compound was crystallised from diethyl ether/isohexane (1/1, 300 ml) and obtained by filtration. Yield 19 g.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
(w/w)-sodium butoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][O:12]2)=[C:4]([NH2:17])[N:3]=1>C(O)CCC.O>[CH2:11]([O:12][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][O:12]2)=[C:4]([NH2:17])[N:3]=1)[CH2:16][CH2:15][CH3:14]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N
Name
(w/w)-sodium butoxide
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The subtitle compound was crystallised from diethyl ether/isohexane (1/1, 300 ml)
CUSTOM
Type
CUSTOM
Details
obtained by filtration

Outcomes

Product
Name
Type
Smiles
C(CCC)OC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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